4-Hydroxy-2-isopropylbenzonitrile
Description
4-Hydroxy-2-isopropylbenzonitrile is an aromatic compound featuring a hydroxyl (-OH) group at the para position, an isopropyl (-CH(CH₃)₂) group at the ortho position relative to the hydroxyl group, and a nitrile (-CN) substituent. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol.
The hydroxyl group may enhance hydrogen-bonding interactions, while the nitrile group contributes to metabolic stability in bioactive molecules .
Properties
CAS No. |
14114-32-0 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.204 |
IUPAC Name |
4-hydroxy-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,1-2H3 |
InChI Key |
AMZJQKPUROMHDZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Hydroxy-2-isopropylbenzonitrile with structurally or functionally related compounds, leveraging available evidence and chemical principles:
Key Comparisons:
Functional Group Influence: this compound vs. 4-Hydroxybenzoic acid: Replacing the carboxylic acid (-COOH) with a nitrile (-CN) reduces acidity (pKa ~8–10 for -OH vs. pKa ~4.5 for -COOH in benzoic acid derivatives) and increases metabolic stability, making it more suitable for drug design . this compound vs.
This could affect reaction kinetics in synthetic pathways.
Applications: Unlike 4-Hydroxybenzoic acid (used in preservatives and polymers), nitrile-containing analogs like this compound are more likely to serve as intermediates in pharmaceuticals, as seen in ’s quinazolinone derivatives .
Research Findings and Limitations
- Thermodynamic Data: The hydroxyl and nitrile groups likely confer a higher melting point (~150–200°C estimated) compared to non-hydroxylated analogs like 2-Isopropylbenzonitrile (mp ~−20°C).
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